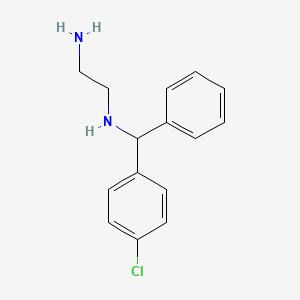
N-(alpha-(p-Chlorophenyl)benzyl)ethylenediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(alpha-(p-Chlorophenyl)benzyl)ethylenediamine is a chemical compound with the molecular formula C18H21ClN2. It is known for its applications in various fields such as chemistry, biology, and medicine. The compound is characterized by the presence of a p-chlorophenyl group attached to a benzyl group, which is further connected to an ethylenediamine moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(alpha-(p-Chlorophenyl)benzyl)ethylenediamine typically involves the reaction of p-chlorobenzyl chloride with ethylenediamine. The reaction is carried out under basic conditions, often using a solvent such as ethanol or methanol. The reaction proceeds via nucleophilic substitution, where the amine group of ethylenediamine attacks the electrophilic carbon of the p-chlorobenzyl chloride, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction is typically monitored using techniques such as gas chromatography or high-performance liquid chromatography to ensure the desired product is obtained.
Analyse Des Réactions Chimiques
Types of Reactions
N-(alpha-(p-Chlorophenyl)benzyl)ethylenediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Amine oxides
Reduction: Corresponding amines
Substitution: Substituted derivatives where the chlorine atom is replaced by other functional groups
Applications De Recherche Scientifique
N-(alpha-(p-Chlorophenyl)benzyl)ethylenediamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of various chemical intermediates and specialty chemicals.
Mécanisme D'action
The mechanism of action of N-(alpha-(p-Chlorophenyl)benzyl)ethylenediamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific application and target of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
p-Chlorophenyl benzyl ether: Similar structure but lacks the ethylenediamine moiety.
p-Chlorobenzylamine: Contains the p-chlorobenzyl group but lacks the benzyl and ethylenediamine groups.
N-(p-Chlorophenyl)ethylenediamine: Similar structure but lacks the benzyl group.
Uniqueness
N-(alpha-(p-Chlorophenyl)benzyl)ethylenediamine is unique due to the presence of both the p-chlorophenyl and benzyl groups attached to the ethylenediamine moiety. This unique structure imparts specific chemical and biological properties, making it valuable in various research and industrial applications.
Propriétés
Numéro CAS |
23892-33-3 |
|---|---|
Formule moléculaire |
C15H17ClN2 |
Poids moléculaire |
260.76 g/mol |
Nom IUPAC |
N'-[(4-chlorophenyl)-phenylmethyl]ethane-1,2-diamine |
InChI |
InChI=1S/C15H17ClN2/c16-14-8-6-13(7-9-14)15(18-11-10-17)12-4-2-1-3-5-12/h1-9,15,18H,10-11,17H2 |
Clé InChI |
SDIDMUGFQCMLAB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)NCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




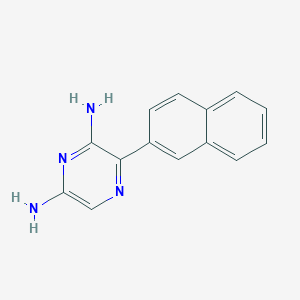
![N-[3,5-bis-(Trifluoromethyl)phenyl]-3,5-dichlorobenzenesulfonamide](/img/structure/B13744698.png)
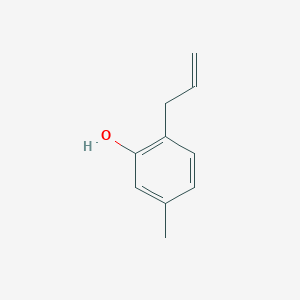
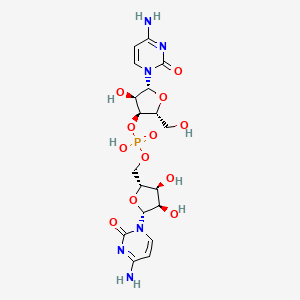

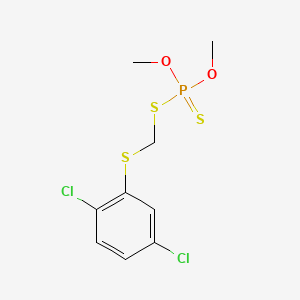
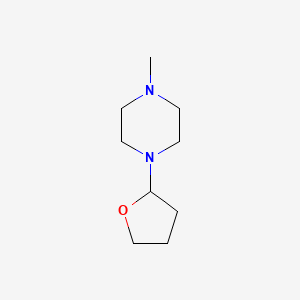
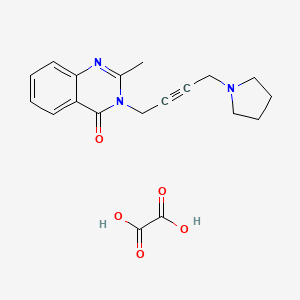



![3-[(2,4-Difluorophenyl)sulfanylmethyl]pyrrolidine](/img/structure/B13744742.png)
